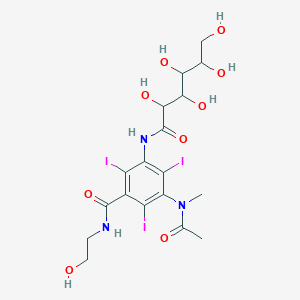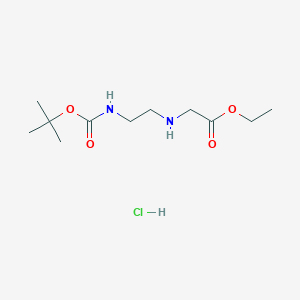
Ioglunide
Übersicht
Beschreibung
Ioglunide is a nonionic contrast medium primarily used in myelography and cisternography. It has gained attention due to its reduced neurotoxicity compared to other contrast agents. This compound is known for its minimal immediate or delayed effects on brain electrical activity, making it a safer option for radiological procedures .
Vorbereitungsmethoden
The synthesis of Ioglunide involves several steps, starting with the iodination of a suitable precursor. The reaction conditions typically include the use of iodine and a suitable solvent under controlled temperature and pressure. Industrial production methods focus on optimizing yield and purity while minimizing by-products and waste. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Analyse Chemischer Reaktionen
Ioglunide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of iodinated by-products.
Reduction: Reduction reactions can be employed to modify the iodine content in this compound, affecting its contrast properties.
Substitution: Substitution reactions involving halogens can alter the chemical structure of this compound, potentially enhancing its efficacy as a contrast agent.
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ioglunide has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of nonionic contrast agents in various chemical environments.
Biology: Employed in studies involving the visualization of biological structures, particularly in neurobiology.
Medicine: Widely used in diagnostic imaging, especially in myelography and cisternography, due to its reduced neurotoxicity.
Industry: Utilized in the development of safer and more effective contrast agents for medical imaging
Wirkmechanismus
The mechanism of action of Ioglunide involves its ability to enhance the contrast of imaging studies by increasing the absorption of X-rays in the targeted area. This is achieved through the high iodine content in this compound, which interacts with X-rays to produce a clearer image. The molecular targets include various tissues and fluids within the body, and the pathways involved are primarily related to the distribution and excretion of the compound .
Vergleich Mit ähnlichen Verbindungen
Ioglunide is compared with other nonionic contrast agents such as metrizamide and iopamidol. The key differences include:
Neurotoxicity: this compound has a lower neurotoxicity compared to metrizamide, making it a safer option for patients.
Efficacy: this compound provides comparable or better imaging quality than iopamidol in certain applications.
Stability: this compound is more stable under various conditions, reducing the risk of adverse reactions during imaging procedures.
Similar compounds include metrizamide, iopamidol, and other iodinated contrast agents .
Eigenschaften
IUPAC Name |
3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-(2,3,4,5,6-pentahydroxyhexanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPLCHSCOJEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















